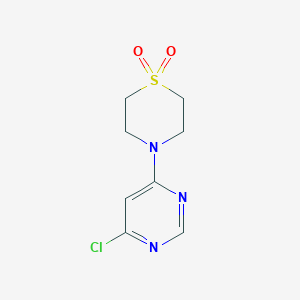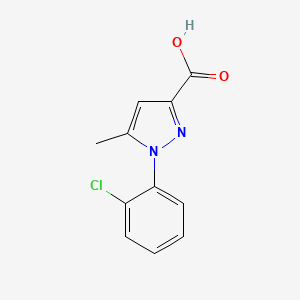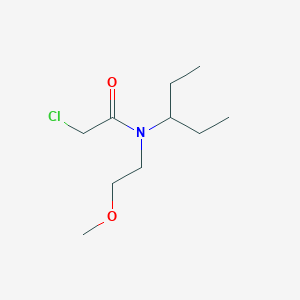
2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide
Overview
Description
2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of approximately 145°C. It is also known as 2-Chloro-N-ethyl-N-methylacetamide or CEMA. This compound is used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Metabolic Pathways and Environmental Impacts
- A study by Coleman et al. (2000) explores the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research highlights the complex metabolic activation pathways of chloroacetamide compounds, which could have implications for understanding the environmental and health-related aspects of structurally related compounds, including 2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide. The study provides insights into the carcinogenicity of these compounds, involving a metabolic activation pathway leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Application in Drug Development
- Research on the optimization of stereoselective Michael addition, a key step in the organocatalytic synthesis of oseltamivir (the active ingredient in the anti-influenza drug Tamiflu), by Hajzer et al. (2015), demonstrates the significance of precise chemical reactions in developing effective pharmaceuticals. This underscores the potential of compounds like 2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide in the synthesis and development of new drugs (Hajzer, Alexy, Latika, Durmis, & Šebesta, 2015).
Antimicrobial Agents
- The synthesis and evaluation of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides as antimicrobial agents, as explored by Debnath and Ganguly (2015), shed light on the antimicrobial potential of acetamide derivatives. These findings suggest the broader applicability of similar compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Molecular Structure and Interactions
- Studies on the molecular structure and interactions, such as the work by Helliwell et al. (2011) on 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, provide essential insights into the structural and functional dynamics of acetamide compounds. These investigations highlight the importance of understanding the intrinsic properties of such chemicals for their potential application in various fields (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).
properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-pentan-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO2/c1-4-9(5-2)12(6-7-14-3)10(13)8-11/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCJBDPAWFTTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CCOC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
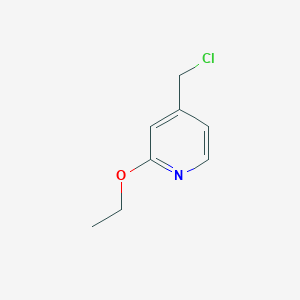
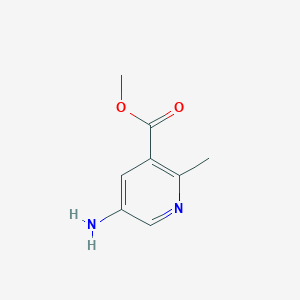
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
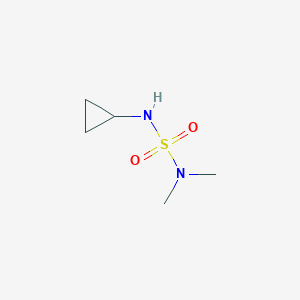
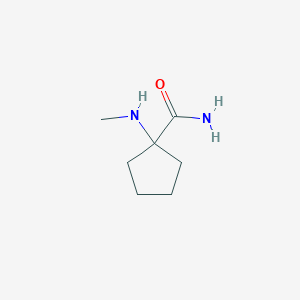
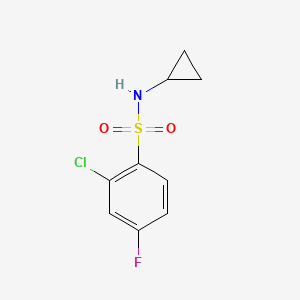
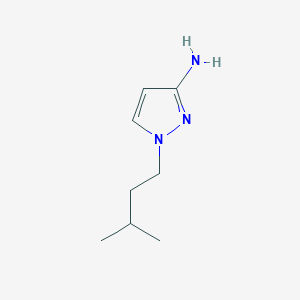
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
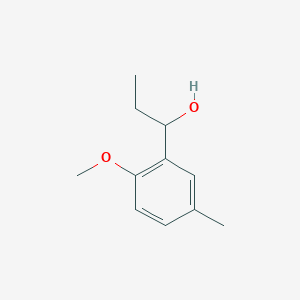
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)
